molecular formula C41H74Cl2P2Ru B062842 Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) CAS No. 194659-03-5

Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)

Cat. No.: B062842
CAS No.: 194659-03-5
M. Wt: 800.9 g/mol
InChI Key: INCDKKABOVOFIV-UHFFFAOYSA-L
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Description

Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely recognized for its role as a catalyst in various organic reactions, particularly in olefin metathesis. This compound, often referred to in the context of Grubbs catalysts, is notable for its efficiency and versatility in facilitating chemical transformations.

Mechanism of Action

Target of Action

Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II), also known as Grubbs Catalyst M103 , is a homogeneous catalyst primarily targeting alkene molecules . The role of this catalyst is to facilitate the metathesis reaction in organic synthesis, which involves the redistribution of the carbon-carbon double bonds in alkenes .

Mode of Action

The compound interacts with its targets (alkenes) through a process called olefin metathesis . This reaction involves the breaking and making of carbon-carbon double bonds, resulting in the redistribution of substituents between the reactant molecules . The catalyst’s mode of action includes alkene metathesis , cross metathesis , ring-closing metathesis , and self metathesis .

Biochemical Pathways

The primary biochemical pathway affected by this catalyst is the metathesis pathway . The downstream effects of this pathway include the formation of new carbon-carbon double bonds in different configurations, enabling the synthesis of complex organic molecules from simpler precursors .

Result of Action

The result of the compound’s action is the formation of new organic molecules with redistributed carbon-carbon double bonds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals, polymers, and other chemical products .

Action Environment

The action of this catalyst can be influenced by various environmental factors. For instance, the catalyst is typically stored under dry inert gas and protected from direct sunlight in a dry, cool, and well-ventilated area . These conditions help maintain the stability and efficacy of the catalyst. Furthermore, the reaction conditions, such as temperature and solvent, can also significantly impact the catalyst’s performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 3-methyl-2-butenylidene ligands under controlled conditions. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the sensitive intermediates. The reaction is often carried out in solvents like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with precise temperature and pressure controls are used to maintain optimal reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is primarily involved in metathesis reactions, including:

    Olefin Metathesis: This includes ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP).

    Substitution Reactions: The compound can undergo ligand exchange reactions where the tricyclohexylphosphine ligands are replaced by other phosphines or similar ligands.

Common Reagents and Conditions

Typical reagents used in reactions with this compound include various olefins, alkenes, and phosphine ligands. The reactions are usually conducted under inert atmospheres to prevent oxidation, with solvents like dichloromethane, toluene, or tetrahydrofuran being commonly used. Reaction temperatures can vary but are often maintained between room temperature and 80°C.

Major Products

The major products of reactions involving this compound are typically the metathesis products, such as cyclic alkenes in RCM or mixed alkenes in CM. In substitution reactions, the products are new ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is extensively used as a catalyst in organic synthesis. Its ability to facilitate olefin metathesis has made it invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.

Biology and Medicine

In biological and medical research, this compound is used to synthesize bioactive molecules and drug candidates. Its role in creating complex molecular architectures allows for the development of new therapeutic agents with improved efficacy and selectivity.

Industry

Industrially, this compound is employed in the production of polymers and advanced materials. Its efficiency in catalyzing polymerization reactions makes it a key component in the manufacture of high-performance plastics and resins.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(phenylmethylene)bis(tricyclohexylphosphine)ruthenium(II)
  • Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)
  • Dichloro(mesityl)bis(tricyclohexylphosphine)ruthenium(II)

Uniqueness

Compared to similar compounds, Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides a balance between steric hindrance and electronic effects, making it particularly effective in a wide range of metathesis reactions. This balance allows for high turnover numbers and excellent selectivity, distinguishing it from other ruthenium-based catalysts.

Properties

IUPAC Name

dichloro(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDKKABOVOFIV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=[Ru](Cl)Cl)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449465
Record name Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194659-03-5
Record name Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
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Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
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Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)

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